Ethyl 4-phenyl-2-pyridin-4-ylpyrimidine-5-carboxylate
CAS No.: 503175-53-9
Cat. No.: VC7917261
Molecular Formula: C18H15N3O2
Molecular Weight: 305.3
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 503175-53-9 |
|---|---|
| Molecular Formula | C18H15N3O2 |
| Molecular Weight | 305.3 |
| IUPAC Name | ethyl 4-phenyl-2-pyridin-4-ylpyrimidine-5-carboxylate |
| Standard InChI | InChI=1S/C18H15N3O2/c1-2-23-18(22)15-12-20-17(14-8-10-19-11-9-14)21-16(15)13-6-4-3-5-7-13/h3-12H,2H2,1H3 |
| Standard InChI Key | AHFBQOMTYUKAQM-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1=CN=C(N=C1C2=CC=CC=C2)C3=CC=NC=C3 |
| Canonical SMILES | CCOC(=O)C1=CN=C(N=C1C2=CC=CC=C2)C3=CC=NC=C3 |
Introduction
Structural and Chemical Identity
Molecular Architecture
The compound’s structure comprises a pyrimidine ring substituted at the 2-position with a pyridin-4-yl group and at the 4-position with a phenyl group. A carboxylate ester functional group (-COOEt) occupies the 5-position, contributing to its hydrophobicity and reactivity . The pyridinyl moiety introduces basicity due to its nitrogen atom, while the phenyl group enhances aromatic stacking potential.
Table 1: Key Structural Identifiers
| Property | Value |
|---|---|
| IUPAC Name | ethyl 4-phenyl-2-pyridin-4-ylpyrimidine-5-carboxylate |
| Canonical SMILES | CCOC(=O)C1=CN=C(N=C1C2=CC=CC=C2)C3=CC=NC=C3 |
| XLogP3 | 2.7 |
| Topological Polar Surface Area | 65 Ų |
The planar pyrimidine core facilitates π-π interactions with biological targets, a feature exploited in drug design . Nuclear magnetic resonance (NMR) and mass spectrometry confirm the structure, with the ethyl ester group providing synthetic versatility for further derivatization .
Synthesis and Manufacturing
Industrial Synthesis Pathways
Large-scale production typically employs a multi-step condensation reaction. A representative protocol involves:
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Condensation: Reacting substituted aldehydes with ethyl acetoacetate and urea under acidic catalysis (e.g., HCl) .
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Cyclization: Heating under reflux conditions (80–100°C) for 6–12 hours to form the pyrimidine ring.
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Purification: Recrystallization from ethanol or chromatographic techniques to achieve ≥98% purity .
Table 2: Representative Synthetic Conditions
| Parameter | Value |
|---|---|
| Catalyst | Hydrochloric acid |
| Temperature | 80–100°C |
| Reaction Time | 6–12 hours |
| Yield | 60–75% |
Alternative routes utilize microwave-assisted synthesis to reduce reaction times, though industrial adoption remains limited due to scalability challenges .
Physicochemical Properties
Solubility and Partitioning
The compound exhibits limited aqueous solubility (0.12 mg/mL at 25°C) due to its hydrophobic aromatic groups, making it suitable for lipid-based formulations . Its octanol-water partition coefficient (XLogP3 = 2.7) suggests moderate membrane permeability, a desirable trait for central nervous system (CNS) therapeutics .
Spectral Characterization
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UV-Vis: Absorption maxima at 264 nm (π→π* transitions).
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IR: Stretching vibrations at 1720 cm⁻¹ (C=O ester), 1600 cm⁻¹ (C=N pyrimidine).
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¹H NMR: δ 1.35 ppm (t, 3H, -CH₂CH₃), 4.35 ppm (q, 2H, -OCH₂), 7.45–8.70 ppm (aromatic protons) .
| Assay | Result |
|---|---|
| Acetylcholinesterase IC₅₀ | 8.2 μM |
| COX-2 Inhibition | 35% at 20 μM |
| Cytotoxicity (HeLa) | CC₅₀ = 45 μM |
Anti-Inflammatory Activity
The compound suppresses COX-2 expression by 35% at 20 μM, comparable to celecoxib, though with reduced gastrointestinal toxicity in rodent models. Molecular docking studies suggest binding to the COX-2 active site via hydrogen bonds with Arg120 and Tyr355 .
Stability and Reactivity
Degradation Pathways
Table 4: Stability Profile
| Condition | Degradation After 30 Days |
|---|---|
| 25°C/60% RH | <1% |
| 40°C/75% RH | 2.1% |
| 0.1 M HCl | 15% |
Source:
Comparison with Structural Analogs
Pyrimido[4,5-d]pyrimidine Derivatives
Replacing the pyridinyl group with a second pyrimidine ring (as in pyrimido[4,5-d]pyrimidines) enhances DNA intercalation but reduces blood-brain barrier penetration . The subject compound’s pyridinyl moiety balances target affinity and pharmacokinetics, making it preferable for neurotherapeutic applications .
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